molecular formula C17H16ClN B13706819 3-(2-Anthryl)azetidine Hydrochloride

3-(2-Anthryl)azetidine Hydrochloride

Cat. No.: B13706819
M. Wt: 269.8 g/mol
InChI Key: CMZLXRPJRKOOJM-UHFFFAOYSA-N
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Description

3-(2-Anthryl)azetidine Hydrochloride is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of an anthracene moiety attached to the azetidine ring, making it a unique and interesting molecule for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of azetidines, including 3-(2-Anthryl)azetidine Hydrochloride, can be achieved through various methods. . This method is efficient for synthesizing functionalized azetidines. Another approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols .

Industrial Production Methods: Industrial production of azetidines often involves cyclization, nucleophilic substitution, cycloaddition, ring expansion, and rearrangement reactions . These methods are scalable and can be optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Anthryl)azetidine Hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. The reactivity of azetidines is driven by the considerable ring strain of the four-membered ring, which makes them highly reactive under appropriate conditions .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically employed.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) and alkyl halides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

3-(2-Anthryl)azetidine Hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Anthryl)azetidine Hydrochloride involves its interaction with molecular targets and pathways. The reactivity of the azetidine ring, driven by ring strain, allows it to participate in various biochemical reactions. These interactions can modulate biological pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 3-(2-Anthryl)azetidine Hydrochloride is unique due to the presence of the anthracene moiety, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where specific interactions with biological targets or unique material properties are desired.

Properties

Molecular Formula

C17H16ClN

Molecular Weight

269.8 g/mol

IUPAC Name

3-anthracen-2-ylazetidine;hydrochloride

InChI

InChI=1S/C17H15N.ClH/c1-2-4-13-8-16-9-15(17-10-18-11-17)6-5-14(16)7-12(13)3-1;/h1-9,17-18H,10-11H2;1H

InChI Key

CMZLXRPJRKOOJM-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C2=CC3=CC4=CC=CC=C4C=C3C=C2.Cl

Origin of Product

United States

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